Icaria chemotactic peptide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Icaria chemotactic peptide is a bioactive peptide derived from the venom of the Ropalidian wasp, specifically the species Icaria. This peptide plays a critical role in mediating immune responses, particularly by inducing chemotaxis in neutrophils. Chemotaxis refers to the movement of cells toward chemical stimuli, which is essential for immune system function and inflammation response. The peptide has been characterized by its unique structural features, including an α-helical conformation in specific segments, which contributes to its biological activity .

Icaria chemotactic peptide exhibits significant biological activities, primarily through its ability to induce chemotaxis in neutrophils. This action is vital for recruiting immune cells to sites of infection or injury, thereby facilitating the inflammatory response. Additionally, it has been noted that this peptide may also trigger mast cell degranulation, which releases histamines and other mediators that contribute to inflammation . The unique structure of Icaria chemotactic peptide allows it to interact effectively with cellular receptors involved in these processes.

The synthesis of Icaria chemotactic peptide can be achieved through several methods:

- Solid-phase peptide synthesis: This is a widely used technique that allows for the stepwise assembly of peptides on a solid support, enabling precise control over the sequence and modifications.

- Native chemical ligation: This method involves the joining of two unprotected peptide segments through a native amide bond formation, which can be particularly useful for synthesizing larger peptides or proteins.

- Enzymatic synthesis: Utilizing specific enzymes can facilitate the formation of peptides with complex post-translational modifications, enhancing their biological activity and stability

Icaria chemotactic peptide has several promising applications:

- Immunotherapy: Due to its ability to modulate immune responses, it may be utilized in therapies aimed at enhancing immune function or targeting specific diseases.

- Drug development: The unique properties of this peptide make it a candidate for developing new drugs that target inflammatory processes.

- Biotechnology: Its role in cell signaling can be harnessed in various biotechnological applications, including tissue engineering and regenerative medicine .

Studies on Icaria chemotactic peptide have focused on its interactions with various cellular receptors and signaling pathways. The primary interactions involve:

- Neutrophil receptors: The peptide binds to specific receptors on neutrophils, triggering intracellular signaling cascades that promote cell migration.

- Mast cells: Interaction with mast cell receptors leads to degranulation and release of pro-inflammatory mediators, highlighting its dual role in immune modulation .

These interaction studies are crucial for understanding the mechanisms underlying its biological effects.

Several compounds share similarities with Icaria chemotactic peptide, particularly in their roles as chemotactic factors. These include:

- Formylated peptides: Such as N-formylmethionyl-leucyl-phenylalanine (fMLP), known for inducing neutrophil migration.

- C-C motif chemokines: Like CCL2 (MCP-1), which attract monocytes and other immune cells.

- Complement component 5a (C5a): A potent anaphylatoxin that also induces chemotaxis.

Comparison TableCompound Source Mechanism of Action Unique Features Icaria chemotactic peptide Ropalidian wasp venom Induces neutrophil chemotaxis α-helical structure N-formylmethionyl-leucyl-phenylalanine Synthetic Binds to formyl peptide receptors Rapid activation of neutrophils CCL2 (MCP-1) Human tissues Attracts monocytes Involved in chronic inflammation Complement component 5a (C5a) Immune system Induces mast cell degranulation Potent inflammatory mediator

| Compound | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Icaria chemotactic peptide | Ropalidian wasp venom | Induces neutrophil chemotaxis | α-helical structure |

| N-formylmethionyl-leucyl-phenylalanine | Synthetic | Binds to formyl peptide receptors | Rapid activation of neutrophils |

| CCL2 (MCP-1) | Human tissues | Attracts monocytes | Involved in chronic inflammation |

| Complement component 5a (C5a) | Immune system | Induces mast cell degranulation | Potent inflammatory mediator |

Icaria chemotactic peptide stands out due to its specific origin from wasp venom and its distinct structural characteristics that enhance its immunological functions compared to other similar compounds.

Neutrophil Chemotaxis Induction Pathways

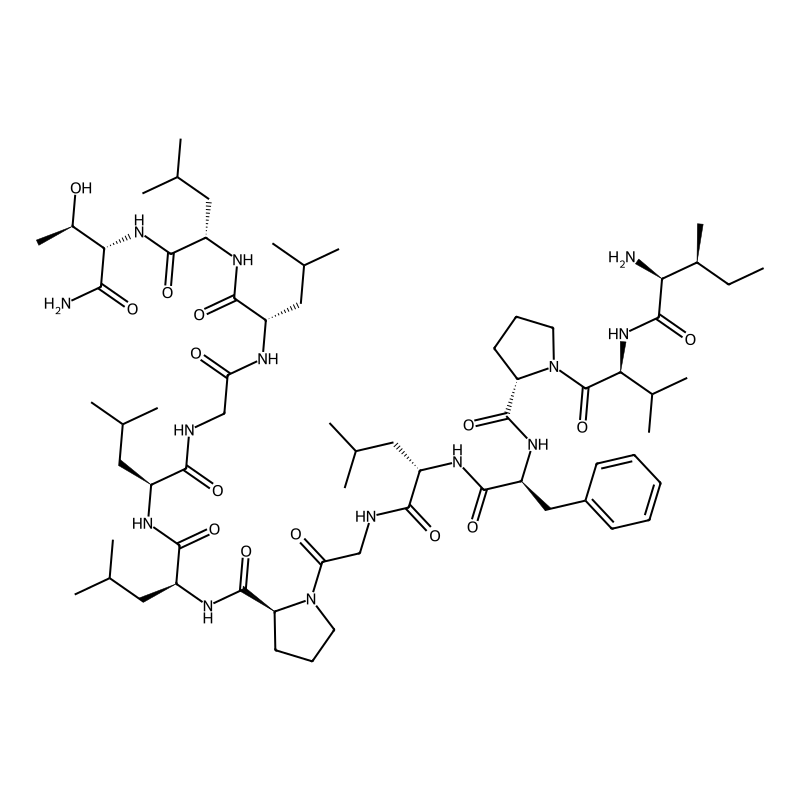

Icaria chemotactic peptide demonstrates potent neutrophil chemotactic activity through complex signaling mechanisms that distinguish it from other chemotactic factors. The peptide, isolated from the venom of the Ropalidian wasp Icaria species, exhibits significant biological activity in inducing directional migration of neutrophils . Research findings indicate that this tridecapeptide (Ile-Val-Pro-Phe-Leu-Gly-Pro-Leu-Leu-Gly-Leu-Leu-Thr-NH2) operates through two distinct chemoattractant signal transduction pathways, a unique characteristic that sets it apart from other chemotactic peptides [2].

The neutrophil chemotactic response to Icaria chemotactic peptide involves multiple cellular processes beyond simple directional migration. Studies demonstrate that the peptide not only induces chemotaxis but also stimulates superoxide anion generation and promotes lysosomal enzyme release from guinea pig neutrophils [2]. This multifaceted activation profile suggests that Icaria chemotactic peptide functions as a comprehensive neutrophil activator, orchestrating both migratory and effector functions essential for immune response.

Calcium Signaling Dynamics

The calcium signaling dynamics induced by Icaria chemotactic peptide represent a critical component of its neutrophil activation mechanism. Experimental investigations using guinea pig neutrophils loaded with calcium-sensitive fluorescent indicators reveal that the peptide induces a characteristic biphasic increase in intracellular calcium concentration [3]. This biphasic response pattern consists of an initial rapid calcium mobilization from internal stores followed by sustained calcium influx from the extracellular environment [4].

The calcium mobilization process involves both intracellular calcium release and extracellular calcium entry through the cell membrane. The total amount of calcium mobilized by chemotactic peptide stimulation was quantified at approximately 0.27 nmol per 4 × 10^6 cells, with this calcium derived from non-mitochondrial intracellular pools [4]. Notably, mitochondrial calcium pools contribute minimally to the overall calcium response, indicating that the primary calcium source is the endoplasmic reticulum and other non-mitochondrial calcium storage compartments.

The calcium signaling pathway demonstrates sensitivity to pertussis toxin treatment, which suppresses the chemotactic response and calcium mobilization [3]. This pertussis toxin sensitivity provides evidence for the involvement of guanine nucleotide-binding proteins in the signal transduction cascade. The calcium response is also dependent on the presence of extracellular calcium, as removal of extracellular calcium partially inhibits the chemotactic response despite maintaining some intracellular calcium mobilization [5].

Table 1: Calcium Signaling Parameters in Neutrophils

| Parameter | Finding | Reference |

|---|---|---|

| Calcium response pattern | Biphasic calcium increase | [3] |

| Intracellular calcium mobilization | Mobilization from internal stores | [4] |

| Extracellular calcium influx | Calcium entry through surface membrane | [4] |

| Pertussis toxin sensitivity | Suppressed by pertussis toxin treatment | [3] |

| G-protein involvement | Gi protein-coupled receptor signaling | [6] |

| Phospholipase C activation | Activation of phospholipase C pathway | [7] |

| Inositol phosphate generation | IP3-mediated calcium release | [4] |

| Calcium store depletion | Non-mitochondrial calcium pool involvement | [4] |

G-Protein Coupled Receptor Interactions

The interaction of Icaria chemotactic peptide with G-protein coupled receptors represents a fundamental aspect of its biological mechanism. The peptide operates through formyl peptide receptor-like mechanisms, engaging Gi protein-coupled signaling pathways that are characteristic of chemotactic factor recognition [6]. This G-protein coupled receptor interaction initiates a cascade of intracellular signaling events that ultimately result in neutrophil activation and directed migration.

The G-protein signaling pathway involves the dissociation of heterotrimeric G proteins into Gα and Gβγ subunits upon receptor activation. The Gβγ subunits subsequently activate downstream effectors including phospholipase C and phosphoinositide 3-kinase [7]. This activation leads to the generation of second messengers such as inositol 1,4,5-trisphosphate and diacylglycerol, which mediate calcium mobilization and protein kinase C activation respectively [4].

Research demonstrates that the G-protein coupled receptor signaling pathway activated by Icaria chemotactic peptide exhibits distinct characteristics compared to other formylated peptides. The peptide shows unique sensitivity to pertussis toxin, indicating involvement of Gi/Go proteins in the signaling cascade [3]. However, the specific receptor subtype and binding kinetics differ from classical formyl peptide receptors, suggesting that Icaria chemotactic peptide may interact with a specialized receptor variant or utilize alternative binding mechanisms.

The phospholipase C pathway activation results in the breakdown of phosphatidylinositol 4,5-bisphosphate, generating inositol 1,4,5-trisphosphate and diacylglycerol [7]. Inositol 1,4,5-trisphosphate directly mediates calcium release from intracellular stores, accounting for the observed calcium mobilization response. This phospholipase C-mediated pathway is essential for the full biological activity of Icaria chemotactic peptide, as inhibition of this enzyme significantly reduces both calcium mobilization and chemotactic responses.

Mast Cell Degranulation Mechanisms

Icaria chemotactic peptide demonstrates significant mast cell degranulation activity, representing another important aspect of its biological mechanism of action. The peptide functions as a mast cell degranulating factor, inducing the release of histamine and other inflammatory mediators from mast cells [8]. This degranulation activity may be directly related to the activation of phospholipase C pathways and subsequent calcium mobilization in mast cells, similar to the mechanisms observed in neutrophils.

The mast cell degranulation process involves the fusion of cytoplasmic granules with the cell membrane, resulting in the release of preformed mediators including histamine, proteases, and chemotactic factors. Studies indicate that Icaria chemotactic peptide triggers this degranulation response through G-protein coupled receptor activation, similar to other mast cell secretagogues [9]. The degranulation process is calcium-dependent and requires both intracellular calcium mobilization and extracellular calcium influx for optimal response.

The biological significance of mast cell degranulation induced by Icaria chemotactic peptide extends beyond simple mediator release. The degranulation response contributes to the overall inflammatory response by releasing additional chemotactic factors and vasoactive substances that amplify the initial signal. This amplification mechanism may explain the potent biological activity observed with relatively low concentrations of the peptide, as the initial peptide stimulus triggers a cascade of mediator release that enhances and sustains the inflammatory response.

Research findings suggest that the mast cell degranulation mechanism involves similar G-protein coupled receptor pathways as observed in neutrophils, with pertussis toxin-sensitive signaling components [9]. The degranulation response demonstrates concentration-dependent characteristics, with optimal activity observed at nanomolar concentrations similar to those required for neutrophil chemotaxis. This concentration dependence indicates that both neutrophil and mast cell responses are mediated through high-affinity receptor interactions.

Table 2: Mast Cell Degranulation Parameters

| Parameter | Finding | Reference |

|---|---|---|

| Degranulation response | Histamine and mediator release | [8] |

| Calcium dependence | Requires intracellular and extracellular calcium | [9] |

| G-protein involvement | Pertussis toxin-sensitive pathway | [9] |

| Concentration dependence | Nanomolar range activity | |

| Receptor mechanism | G-protein coupled receptor activation | [9] |

| Amplification effect | Cascade of mediator release |

Comparative Analysis with Formyl Peptide Receptors

The comparative analysis of Icaria chemotactic peptide with formyl peptide receptors reveals both similarities and distinct differences in their mechanisms of action. While both peptide types operate through G-protein coupled receptor signaling pathways, Icaria chemotactic peptide exhibits unique structural and functional characteristics that distinguish it from classical formylated peptides [2].

A fundamental difference lies in the structural requirements for biological activity. Most chemotactic peptides isolated from wasp venoms contain basic amino acid residues, particularly lysine, at the 7th or 8th position [2]. However, Icaria chemotactic peptide uniquely lacks basic amino acid residues in its sequence, with proline occupying the 7th position instead of the more common lysine residue found in other wasp-derived chemotactic peptides [2]. This structural distinction has significant implications for the peptide's interaction with receptors and its biological activity profile.

The signal transduction mechanisms activated by Icaria chemotactic peptide demonstrate both conventional and unique features compared to formyl peptide receptors. Like formylated peptides, Icaria chemotactic peptide activates Gi protein-coupled signaling pathways that are sensitive to pertussis toxin treatment [3]. However, research findings indicate that Icaria chemotactic peptide activates two distinct chemoattractant signal transduction pathways, whereas its lysine-substituted analog [Lys7] activates a different signaling mechanism [2].

The binding affinity and receptor interaction characteristics of Icaria chemotactic peptide show both similarities and differences compared to formyl peptide receptors. Classical formyl peptide receptors, such as FPR1, exhibit high-affinity binding with dissociation constants in the nanomolar range [10]. The binding involves approximately 2000 receptors per cell with rapid binding kinetics and reversible interactions [10]. While specific binding parameters for Icaria chemotactic peptide have not been as extensively characterized, its biological activity at nanomolar concentrations suggests comparable high-affinity receptor interactions.

The calcium mobilization patterns provide another basis for comparison between Icaria chemotactic peptide and formyl peptide receptors. Both peptide types induce biphasic calcium responses involving intracellular calcium mobilization followed by extracellular calcium influx [3] [11]. However, the specific kinetics and magnitude of calcium mobilization may differ between the two systems, potentially reflecting differences in receptor coupling efficiency or downstream signaling pathway activation.

Table 3: Comparative Analysis of Icaria Chemotactic Peptide and Formyl Peptide Receptors

| Parameter | Icaria Peptide | Formyl Peptides | Reference |

|---|---|---|---|

| Receptor type | Formyl peptide receptor-like | FPR1/FPR2 receptors | [2] [12] |

| Binding affinity | High affinity binding | Nanomolar affinity | [10] |

| G-protein coupling | Gi protein-coupled | Gi protein-coupled | [6] |

| Signal transduction | Dual pathway activation | Single pathway activation | [2] |

| Calcium mobilization | Biphasic calcium response | Calcium mobilization | [3] |

| Chemotactic potency | Potent neutrophil chemotaxis | Standard chemotactic response | [2] |

| Structural requirements | No basic residues at position 7 | Basic residues at position 7/8 | [2] |

| Lysine substitution effect | Altered signaling pathway | Conventional pathway | [2] |

The functional consequences of these mechanistic differences are reflected in the biological activity profiles of the respective peptides. Icaria chemotactic peptide demonstrates potent chemotactic activity for both neutrophils and mast cells, with additional activities including superoxide generation and lysosomal enzyme release [2]. This broad spectrum of biological activities suggests that the peptide may activate multiple receptor subtypes or utilize signaling pathways that are not typically engaged by classical formylated peptides.

The evolutionary implications of these mechanistic differences are particularly interesting, as they suggest that wasp-derived chemotactic peptides may have evolved distinct mechanisms for immune cell activation compared to bacterial-derived formylated peptides. The unique structural features of Icaria chemotactic peptide, particularly the absence of basic residues at position 7, may represent an adaptation that allows the peptide to activate host immune responses through alternative receptor mechanisms that differ from those used by pathogenic bacteria.

Research findings indicate that the substitution of lysine for proline at position 7 in Icaria chemotactic peptide results in altered conformational properties and modified biological activities [13]. Nuclear magnetic resonance studies demonstrate that the native peptide adopts an α-helical conformation in the C-terminal segment (residues 8-13) with a disordered N-terminal region (residues 1-7) [13]. In contrast, the [Lys7] analog exhibits extended helical structure over a broader range (residues 3-13), suggesting that the proline residue at position 7 introduces a conformational constraint that is important for the peptide's specific biological activity.

XLogP3

Sequence

Dates

Explore Compound Types